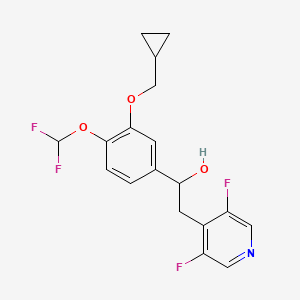
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is a synthetic organic compound that belongs to the class of phenylpyridines This compound is characterized by the presence of a cyclopropylmethoxy group, difluoromethoxy groups, and a difluoropyridinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Coupling with Difluoromethoxyphenyl: The cyclopropylmethoxy halide is then reacted with a difluoromethoxyphenyl derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.
Formation of the Pyridinyl Intermediate: The difluoropyridinyl moiety is synthesized separately, often involving halogenation and subsequent substitution reactions.
Final Coupling Reaction: The difluoropyridinyl intermediate is coupled with the cyclopropylmethoxy-difluoromethoxyphenyl intermediate under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
1-(3-(Cyclopropylmethoxy)-4-(methoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethan-1-ol: Similar structure but with dichloropyridinyl instead of difluoropyridinyl.
Uniqueness
The presence of both cyclopropylmethoxy and difluoromethoxy groups, along with the difluoropyridinyl moiety, makes 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol unique
属性
分子式 |
C18H17F4NO3 |
|---|---|
分子量 |
371.3 g/mol |
IUPAC 名称 |
1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C18H17F4NO3/c19-13-7-23-8-14(20)12(13)6-15(24)11-3-4-16(26-18(21)22)17(5-11)25-9-10-1-2-10/h3-5,7-8,10,15,18,24H,1-2,6,9H2 |
InChI 键 |
FAOBRUIFHJQZBO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=C(C=CC(=C2)C(CC3=C(C=NC=C3F)F)O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



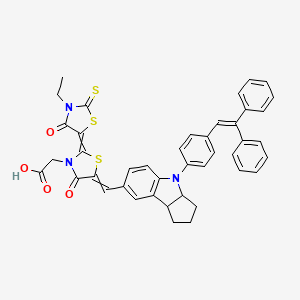
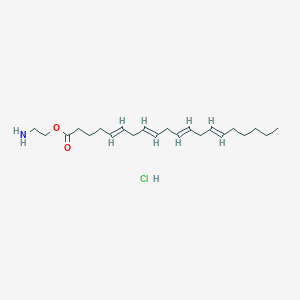
![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)

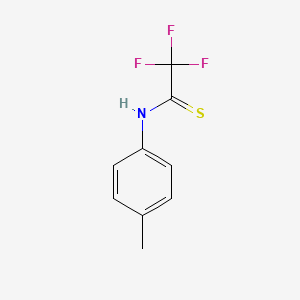
![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
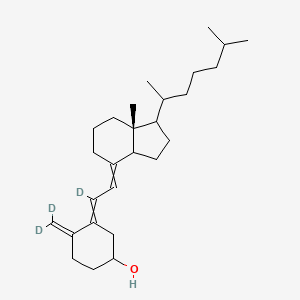
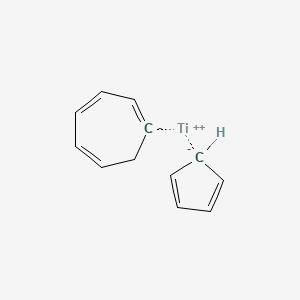
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14798998.png)
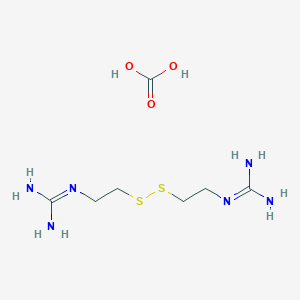
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
